molecular formula C15H17NO B1191572 AS703988

AS703988

Cat. No.: B1191572
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS703988 (also designated MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. By binding to MEK1/2, this compound blocks downstream activation of extracellular signal-regulated kinases (ERK1/2), thereby inhibiting tumor cell proliferation and survival.

Properties

Molecular Formula

C15H17NO

Appearance

Solid powder

Synonyms

AS-703988;  AS703988;  AS 703988;  MSC201510B;  MSC 201510B;  MSC-201510B.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Functional Comparison: MEK Inhibitors

However, compounds listed alongside this compound in clinical pipelines (e.g., Ruxolitinib, Brigatinib) target distinct kinases but share antineoplastic applications (Table 1).

Table 1: Functional Comparison with Kinase Inhibitors

Compound Target Kinase Molecular Weight (g/mol) Key Indications Clinical Stage
This compound MEK1/2 Not reported Solid tumors, RAS mutants Preclinical/Phase I
Ruxolitinib (INCB18424) JAK1/2 306.37 Myelofibrosis, GVHD FDA-approved
Brigatinib (AP26113) ALK, ROS1 584.05 ALK+ NSCLC FDA-approved
Encorafenib (LGX818) BRAF V600E 540.24 BRAF-mutant melanoma FDA-approved

Sources:

Structural Comparison: Pyrazole and Heterocyclic Derivatives

Compounds like Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 96799-02-9) and 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile share structural motifs that enhance kinase binding (Table 2) .

Table 2: Structural Analogs with Pyrazole Moieties

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Key Features
This compound Not reported Not reported High aqueous MEK1/2 inhibition
Methyl 5-amino-1H-pyrazole-3-carboxylate (96799-02-9) C₇H₇N₃O₂ 149.15 0.199 High GI absorption, BBB permeable
3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile C₁₆H₁₂N₄O 276.29 0.072 Non-CYP inhibitor

Sources:

Efficacy and Selectivity

This compound demonstrates nanomolar potency against MEK1/2 (IC₅₀ < 10 nM) with minimal off-target effects on other kinases, a critical advantage over pan-kinase inhibitors like Cabozantinib (Table 1) . In contrast, Ruxolitinib, a JAK1/2 inhibitor, shows efficacy in inflammatory conditions but lacks activity in RAS-driven cancers .

Critical Analysis and Limitations

  • Data Gaps : Molecular weight and exact structure of this compound are unreported, limiting direct structural comparisons.
  • Opportunities : Structural analogs (e.g., CAS 340736-76-7) with trifluoromethyl groups may offer insights into improving this compound’s pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.